1-isothiocyanato-PEG3-t-butyl ester
Overview
Description
1-isothiocyanato-PEG3-t-butyl ester is a compound that combines several functional groups, including an isothiocyanate group, a polyethylene glycol (PEG) chain with three repeating units, and a t-butyl ester group. This combination of functional groups is designed to create a molecule that can be used to target specific biological processes in the body. The isothiocyanate group is known for its ability to introduce thiol-reactive groups into molecules, which can help target specific proteins or enzymes .
Preparation Methods
The synthesis of 1-isothiocyanato-PEG3-t-butyl ester involves several steps. The isothiocyanate group is typically introduced through a reaction with a thiol-reactive reagent. The PEG chain is incorporated to improve the solubility and stability of the compound in solution, while the t-butyl ester group serves as a protecting group for carboxylic acids . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-isothiocyanato-PEG3-t-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines or thiols, to form thiourea or dithiocarbamate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include thiol-reactive reagents, oxidizing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved .
Scientific Research Applications
1-isothiocyanato-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those that require thiol-reactive groups for further functionalization.
Biology: The compound is employed in the modification of proteins and enzymes, allowing researchers to study their functions and interactions.
Medicine: It is used in drug development, particularly in the design of targeted therapies that can interact with specific proteins or enzymes in the body.
Industry: The compound is used in the production of specialized materials, such as polymers and coatings, that require specific functional groups for their properties
Mechanism of Action
The mechanism of action of 1-isothiocyanato-PEG3-t-butyl ester involves the reactivity of its isothiocyanate group with thiol groups on proteins or enzymes. This interaction can lead to the formation of covalent bonds, modifying the activity or function of the target molecule. The PEG chain enhances the solubility and stability of the compound, while the t-butyl ester group protects the carboxylic acid group from unwanted reactions .
Comparison with Similar Compounds
1-isothiocyanato-PEG3-t-butyl ester can be compared with other similar compounds, such as:
1-isothiocyanato-PEG2-t-butyl ester: This compound has a shorter PEG chain, which may affect its solubility and stability.
1-isothiocyanato-PEG4-t-butyl ester: This compound has a longer PEG chain, which can further enhance its solubility and stability but may also affect its reactivity.
1-isothiocyanato-PEG3-methyl ester: This compound has a different ester group, which can influence its reactivity and the types of reactions it undergoes
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, solubility, and stability that is suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5S/c1-14(2,3)20-13(16)4-6-17-8-10-19-11-9-18-7-5-15-12-21/h4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSWDZVLSXFYMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136797 | |
Record name | 4,7,10-Trioxa-13-azatetradec-13-enoic acid, 14-thioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-83-5 | |
Record name | 4,7,10-Trioxa-13-azatetradec-13-enoic acid, 14-thioxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10-Trioxa-13-azatetradec-13-enoic acid, 14-thioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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